Cas no 474948-23-7 (fac-Ir(3-tBu-ppy)3)

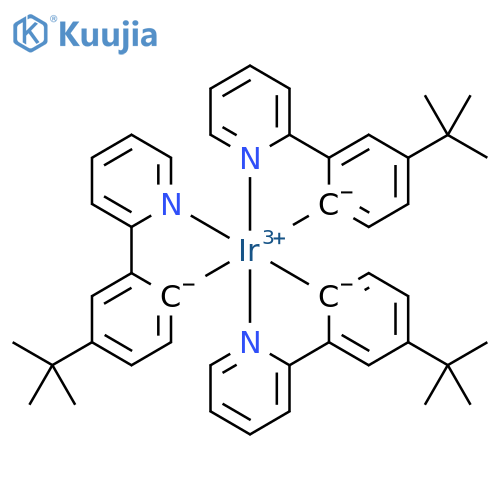

fac-Ir(3-tBu-ppy)3 structure

fac-Ir(3-tBu-ppy)3 化学的及び物理的性質

名前と識別子

-

- fac-Ir(3-tBu-ppy)3

- Tris(2-(3-tert-butylphenyl)pyridine)iridium

- Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium

- CS-0110554

- 474948-23-7

-

- インチ: 1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3

- InChIKey: SHKJZNUTHOXNND-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=[C-]2[Ir+3]34(N5=CC=CC=C5C5=CC(C(C)(C)C)=CC=[C-]35)(N3=CC=CC=C3C3=CC(C(C)(C)C)=CC=[C-]43)N3=CC=CC=C3C2=C1)(C)(C)C

計算された属性

- せいみつぶんしりょう: 823.34775g/mol

- どういたいしつりょう: 823.34775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 49

- 回転可能化学結合数: 3

- 複雑さ: 1190

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

fac-Ir(3-tBu-ppy)3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-100mg |

fac-Ir(3-tBu-ppy)3 |

474948-23-7 | >95.00% | 100mg |

¥1040.0 | 2023-09-19 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-50mg |

fac-Ir(3-tBu-ppy)3 |

474948-23-7 | >95.00% | 50mg |

¥620.0 | 2023-09-19 | |

| 1PlusChem | 1P021SF1-250mg |

Tris(2-(3-tert-butylphenyl)pyridine)iridium |

474948-23-7 | 98% | 250mg |

$381.00 | 2024-05-01 | |

| 1PlusChem | 1P021SF1-1g |

Tris(2-(3-tert-butylphenyl)pyridine)iridium |

474948-23-7 | 98% | 1g |

$1295.00 | 2023-12-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-250mg |

Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |

474948-23-7 | 95% | 250mg |

¥2448.0 | 2024-04-19 | |

| Aaron | AR021SND-50mg |

Tris(2-(3-tert-butylphenyl)pyridine)iridium |

474948-23-7 | 98% | 50mg |

$118.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-1g |

Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |

474948-23-7 | 95% | 1g |

¥8402.0 | 2024-04-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01118050-1g |

Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |

474948-23-7 | 98% | 1g |

¥8403.0 | 2024-04-18 | |

| Ambeed | A1149119-1g |

Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |

474948-23-7 | 98% | 1g |

$1607.0 | 2025-02-19 | |

| Ambeed | A1149119-250mg |

Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |

474948-23-7 | 98% | 250mg |

$567.0 | 2025-02-19 |

fac-Ir(3-tBu-ppy)3 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

474948-23-7 (fac-Ir(3-tBu-ppy)3) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:474948-23-7)fac-Ir(3-tBu-ppy)3

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):198.0/346.0/1189.0